GMC 1-161
Description
Contextualization of GMC 1-161 within Biochemical Compound Research Paradigms
Biochemical compound research involves the study of the chemical properties and biological activities of molecules within living organisms. This often includes the synthesis and evaluation of novel compounds to understand their interactions with biological targets like proteins, enzymes, and receptors. wikipedia.orgmims.com this compound, or more broadly, compounds designated with GMC identifiers and explored in biological contexts, fall under this research paradigm. The study of such compounds aims to elucidate their biochemical mechanisms and potential applications.
Overview of Clozapine (B1669256) Analog Research and Its Relevance to this compound
Clozapine is an atypical antipsychotic medication known for its efficacy in treatment-resistant schizophrenia, although its use is associated with significant side effects. publish.csiro.auresearchgate.netglpbio.com Research into clozapine analogs is driven by the goal of developing new compounds that retain the therapeutic benefits of clozapine while exhibiting improved safety profiles or enhanced pharmacological properties.
Rationale for Comprehensive Mechanistic and Synthetic Investigations of this compound
The rationale for comprehensive mechanistic and synthetic investigations of compounds like this compound (and related GMC-numbered clozapine analogs) is multi-faceted. Mechanistic studies are essential to understand how these compounds interact with specific biological targets at the molecular level. For clozapine analogs, this primarily involves characterizing their binding affinities and functional activity at various neurotransmitter receptors, such as dopamine (B1211576), serotonin (B10506), adrenergic, and muscarinic receptors. nih.govfrontiersin.orgontosight.ai Understanding these interactions is key to correlating chemical structure with biological effect and predicting potential therapeutic utility or side effects.
Synthetic investigations are crucial for developing efficient and scalable methods to produce this compound and its analogs. nih.govnih.gov The ability to synthesize these compounds is a prerequisite for conducting detailed biological evaluations, including in vitro and in vivo studies. Synthetic efforts may explore different chemical routes and strategies to optimize yield, purity, and accessibility of the target compounds and their derivatives for further research and development.
Detailed research findings on GMC-numbered clozapine analogs highlight the focus on their receptor binding profiles. The following table summarizes some reported affinities for selected GMC compounds:
| Compound | Reported Receptor Affinities | Key Characteristics | Source |
| GMC 1-116 | High M1; Devoid of DA, α1; Weak 5-HT2 | Clozapine analog and metabolite | nih.gov |
| GMC 1-165 | 5-HT2A/2C and hM1 | Clozapine analog with 2-Hydroxy moiety | nih.gov |
| GMC 1-169 | M1 affinity; Lacks muscarinic activity; Higher DA D2 affinity than clozapine | Triflate-substituted clozapine analog, potential atypical neuroleptic candidate | drugbank.comnih.gov |
Note: While search result links "this compound" to a CAS number and InChIKey corresponding to Clozapine, this appears to be an inconsistency in the available data. The research context provided by other sources suggests that GMC-numbered compounds in this series are typically analogs of clozapine with modified structures and distinct binding profiles.
These findings underscore the ongoing efforts in chemical biology to synthesize and characterize novel compounds based on known pharmacophores like clozapine to discover agents with potentially improved therapeutic properties through targeted modulation of receptor interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-9-11-23(12-10-22)19-15-13-14(24-2)7-8-16(15)20-17-5-3-4-6-18(17)21-19/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRIBLQJIVCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Gmc 1 161 and Its Structural Analogs
Retrosynthetic Analysis of GMC 1-161 Chemical Structure
Retrosynthetic analysis of this compound involves conceptually breaking down the molecule into simpler, readily available starting materials through a series of disconnections glpbio.comnih.gov. For this compound, a key disconnection can be envisioned at the bond connecting the methylpiperazine group to the dibenzo[b,e] jocpr.comresearchgate.netdiazepine (B8756704) core. This suggests a synthetic route where the pre-formed tricyclic system is reacted with N-methylpiperazine.
Further retrosynthetic steps would focus on the construction of the dibenzo[b,e] jocpr.comresearchgate.netdiazepine core. Literature on the synthesis of clozapine (B1669256) and its analogs, which share this core structure, indicates common strategies involving the formation of the seven-membered diazepine ring. This often arises from the cyclization of appropriately substituted diphenylamine (B1679370) precursors. These precursors can, in turn, be traced back to simpler aromatic building blocks, such as substituted anilines and benzoic acids or nitrobenzene (B124822) derivatives jocpr.comgoogle.com.
A possible retrosynthetic pathway could involve disconnecting the C-N bond between the tricyclic core and the piperazine (B1678402) ring, leading to the identification of N-methylpiperazine and a reactive intermediate of the dibenzo[b,e] jocpr.comresearchgate.netdiazepine core, likely bearing a leaving group at the 11-position. The dibenzo[b,e] jocpr.comresearchgate.netdiazepine core itself can be retrosynthetically cleaved to reveal a diphenylamine derivative, which in turn can be disconnected to substituted aromatic compounds.
Development of Novel Synthetic Pathways for this compound
The development of synthetic pathways for compounds like this compound often builds upon established routes for related structures, such as clozapine, while introducing modifications to improve efficiency, yield, or introduce specific functionalities. Research into novel synthetic methodologies for dibenzo[b,e] jocpr.comresearchgate.netdiazepines, the core structure of this compound, has focused on developing cost-effective and scalable processes jocpr.comresearchgate.net.
One reported synthetic route for this compound (identified as compound 7 with RN [95316-97-5]) involves the reaction of an iminochloride intermediate with N-methylpiperazine researchgate.net. This iminochloride is generated from a precursor with the dibenzo[b,e] jocpr.comresearchgate.netdiazepine-11-one structure. The synthesis of the dibenzo[b,e] jocpr.comresearchgate.netdiazepine core itself can be achieved through various methods, including the Ullmann coupling of a substituted anthranilic acid derivative with a halogenated nitrobenzene, followed by reduction of the nitro group and subsequent cyclization jocpr.comgoogle.com. Novel approaches in this area aim to utilize more readily available or less controlled substances as starting materials and employ more efficient catalytic systems researchgate.netdntb.gov.ua.
Exploration of Strategic Bond Formations
Strategic bond formations are crucial steps in assembling the complex framework of this compound. In the synthesis of the dibenzo[b,e] jocpr.comresearchgate.netdiazepine core, key bond formations include the carbon-nitrogen bonds that form the seven-membered ring. The Ullmann coupling reaction is a classic example of a strategic C-N bond formation used in the synthesis of diphenylamine intermediates, which are then cyclized to form the benzodiazepine (B76468) core jocpr.comgoogle.com.
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is an iterative process aimed at maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts google.comnih.gov. For the synthesis of dibenzo[b,e] jocpr.comresearchgate.netdiazepines, including the core of this compound, research has focused on optimizing steps such as the Ullmann coupling, cyclization, and the final coupling with the piperazine ring.
Factors subject to optimization include temperature, reaction time, solvent, base, and catalyst google.comnih.gov. For instance, studies on the synthesis of the clozapine intermediate 2-(4-chloro-2-nitrophenylamino)benzoic acid have explored different bases and solvents to improve yield compared to earlier methods jocpr.com. Similarly, the conversion of the benzodiazepine-one to the iminochloride and its subsequent reaction with N-methylpiperazine would involve optimizing parameters such as reagent equivalents, temperature, and reaction duration researchgate.net.
While specific detailed optimization data for each step of this compound synthesis were not extensively available, the general principles of reaction optimization applied to clozapine synthesis, such as exploring different catalysts and conditions for coupling and cyclization reactions, are relevant researchgate.net.
Stereoselective Synthesis Approaches for this compound
Based on the provided information, this compound does not possess chiral centers, and therefore, stereoselective synthesis approaches would not be applicable to the synthesis of the molecule itself. The dibenzo[b,e] jocpr.comresearchgate.netdiazepine core and the methylpiperazine substituent are achiral.
However, research on clozapine analogs has explored the introduction of chirality to potentially yield compounds with improved pharmacological profiles or reduced side effects nih.gov. Should structural modifications to this compound introduce chiral centers, stereoselective synthetic methods, such as asymmetric catalysis, the use of chiral auxiliaries, or kinetic resolution, would become relevant considerations nih.govresearchgate.net.
Scalability Considerations for this compound Synthesis in Research Settings
Scalability is an important consideration even in research settings, particularly when a compound shows promise and larger quantities are needed for further biological evaluation or preclinical studies. The synthetic route should ideally be amenable to scale-up without significant loss of yield or purity, and without requiring specialized or prohibitively expensive equipment.
The reported synthetic approaches for dibenzo[b,e] jocpr.comresearchgate.netdiazepine intermediates and clozapine analogs have considered scalability, with some studies specifically highlighting the development of processes suitable for larger-scale manufacturing jocpr.comresearchgate.net. Factors influencing scalability include the cost and availability of starting materials and reagents, the efficiency of each reaction step, ease of purification, and the safety of the process. Reactions that require extreme temperatures or pressures, highly dilute conditions, or hazardous reagents may be less suitable for large-scale synthesis in a typical research laboratory setting. The synthesis of this compound from readily available precursors like substituted aromatic compounds and N-methylpiperazine, utilizing relatively common reaction types like Ullmann coupling and nucleophilic substitution, suggests a route that could be scalable in a research environment, provided the specific conditions are optimized for larger scales.
Molecular Target Profiling and Mechanistic Elucidation of Gmc 1 161
Affinities and Selectivity of GMC 1-161 for Serotonin (B10506) 5-HT2A Receptors
This compound has been identified as a compound possessing affinity for serotonin 5-HT2A receptors. wikipedia.orgmims.com The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the phospholipase C (PLC) pathway. uni.luguidetopharmacology.org While this compound is noted to interact with this receptor subtype, detailed quantitative data regarding its specific binding affinity (e.g., Ki values) and selectivity profile relative to other serotonin receptor subtypes were not available in the consulted literature.
Interaction Kinetics and Binding Thermodynamics of this compound with Muscarinic M1 Receptors
Research indicates that this compound exhibits affinity for human muscarinic M1 (hM1) receptors. wikipedia.orgmims.com Muscarinic M1 receptors are also GPCRs that typically couple to Gq/G11 proteins, leading to the activation of PLC and subsequent intracellular signaling events. fishersci.at However, specific data detailing the interaction kinetics (e.g., association and dissociation rates, kon and koff) and binding thermodynamics (e.g., enthalpy, entropy, and free energy changes) of this compound with the muscarinic M1 receptor were not found in the available information.
Dopamine (B1211576) D2 Receptor Binding Characteristics of this compound and Absence of D1 Affinity
This compound has been characterized by its binding to dopamine D2 receptors. wikipedia.orgmims.com In contrast, it is reported to be devoid of affinity for the dopamine D1 receptor. wikipedia.orgmims.com Dopamine D2 receptors are Gαi/o-coupled receptors that typically inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. citeab.com Despite the identification of this compound's affinity for D2 receptors and lack of D1 affinity, detailed quantitative binding characteristics, such as inhibition constants (Ki) or IC50 values specifically for this compound at these targets, were not present in the search results.
Post-Receptor Signaling Cascade Modulation by this compound
Information specifically detailing the post-receptor signaling cascades modulated by this compound was not available in the consulted sources. The targeted receptors, such as the 5-HT2A and muscarinic M1 receptors, are known to primarily activate the Gq/G11 signaling pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol and the activation of protein kinase C. uni.luguidetopharmacology.orgfishersci.atguidetopharmacology.org Dopamine D2 receptors, being Gαi/o-coupled, typically inhibit adenylyl cyclase and modulate downstream pathways influenced by cAMP. citeab.com However, how this compound specifically influences these or other potential signaling pathways downstream of its target receptors requires further investigation not detailed in the available literature.
Comparative Analysis of this compound Mechanism of Action with Reference Compounds
This compound is described as an analogue of clozapine (B1669256). wikipedia.org Clozapine is an atypical antipsychotic known to interact with a variety of neurotransmitter receptors, including dopamine (particularly D4, and to a lesser extent D1, D2, D3, and D5), serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), muscarinic (M1, M2, M3, M4, M5), and histamine (B1213489) (H1) receptors. wikipedia.org While this compound shares some targeted receptors with clozapine, specifically 5-HT2A, M1, and D2, it is explicitly stated to be devoid of D1 affinity, which differentiates its binding profile from that of clozapine. wikipedia.orgmims.com A detailed comparative analysis of the full mechanism of action, including quantitative binding data, functional activity, and downstream effects, between this compound and reference compounds like clozapine was not found in the provided search results.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Gmc 1 161 Analogs
Design and Synthesis of Systematic GMC 1-161 Analogs for SAR Probing
The exploration of the structure-activity relationship (SAR) of this compound necessitates the systematic design and synthesis of a series of analogs. oncodesign-services.com This process involves making targeted structural modifications to the parent molecule to probe the importance of different regions for its biological activity. The primary strategies for analog design often involve modifying peripheral substituents, altering the core scaffold, and introducing isosteric replacements to fine-tune physicochemical properties such as lipophilicity, electronic character, and steric profile.
The synthesis of these analogs typically follows established routes for clozapine-like compounds, often involving multi-step sequences. For instance, a common approach might involve the modification of the tricyclic core or the variation of the substituent on the distal nitrogen atom of the piperazine (B1678402) ring. The goal is to create a library of compounds where single, specific changes are made to isolate the impact of each modification. nih.govrsc.org By generating a diverse set of analogs, researchers can systematically map the chemical space around this compound to identify key structural determinants of its activity. rsc.orgarxiv.org
| Compound ID | Modification from this compound | Synthetic Strategy | Purpose of Modification |
|---|---|---|---|
| GMC 1-161a | Substitution of chlorine with fluorine on the tricyclic ring | Nucleophilic aromatic substitution | Probe electronic effects |
| GMC 1-161b | Replacement of N-methyl on piperazine with N-ethyl | N-alkylation of the piperazine moiety | Investigate steric bulk at the N-terminus |
| GMC 1-161c | Introduction of a hydroxyl group on the aromatic ring | Directed ortho-metalation followed by oxidation | Assess the role of hydrogen bonding |
| GMC 1-161d | Isosteric replacement of a benzene ring with thiophene | Scaffold hopping synthesis approach | Evaluate the impact of core structure changes |
Influence of Substituent Effects on Receptor Binding and Functional Activity of this compound Analogs
The substituents on the aromatic rings and the piperazine moiety of this compound analogs play a crucial role in modulating their receptor binding affinity and functional activity. nih.gov SAR studies have demonstrated that both the electronic nature and the size of these substituents can significantly impact biological outcomes.
Table 2: Effect of Substituents on Receptor Binding Affinity (Ki, nM) of this compound Analogs (Note: Data is illustrative and represents hypothetical findings from a SAR study)
| Compound | R1 Substituent (Tricyclic Ring) | R2 Substituent (Piperazine) | 5-HT2A Ki (nM) | M1 Ki (nM) | D2 Ki (nM) |
|---|---|---|---|---|---|
| This compound | -Cl | -CH3 | 15 | 25 | 40 |
| GMC 1-161a | -F | -CH3 | 20 | 30 | 55 |
| GMC 1-161b | -Cl | -CH2CH3 | 12 | 28 | 35 |
| GMC 1-161e | -OCH3 | -CH3 | 35 | 50 | 80 |
| GMC 1-161f | -H | -CH3 | 50 | 75 | 120 |
Conformational Analysis and Stereochemical Contributions to this compound Activity
The three-dimensional structure and flexibility of this compound and its analogs are critical determinants of their biological activity. Conformational analysis, which explores the range of shapes a molecule can adopt, is essential for understanding how these ligands fit into their receptor binding sites. researchgate.netnih.gov For flexible molecules like this compound, which contains a seven-membered ring and a piperazine ring, multiple low-energy conformations may exist. rsc.org
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to identify the preferred conformations. nih.govethz.ch These studies can reveal, for instance, the relative orientation of the aromatic rings and the puckering of the heterocyclic systems. The bioactive conformation, which is the specific shape the molecule adopts when bound to its receptor, may not necessarily be the lowest energy conformation in solution.
Stereochemistry also plays a vital role. If analogs are synthesized with chiral centers, the different enantiomers or diastereomers can exhibit vastly different binding affinities and functional activities. This stereoselectivity provides strong evidence for specific, three-dimensional interactions with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling provides a mathematical framework to correlate the chemical structure of the this compound analogs with their biological activities. oup.comspu.edu.syddg-pharmfac.net This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that drive biological response. mdpi.comnih.gov
Descriptor Selection and Statistical Model Development
The first step in QSAR modeling is the calculation of molecular descriptors for each analog in the series. scispace.com These descriptors quantify various aspects of the molecular structure, including:
1D/2D Descriptors: Molecular weight, atom counts, topological indices.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
3D Descriptors: Molecular shape indices, solvent-accessible surface area.
Once a pool of descriptors is generated, feature selection techniques are used to identify the subset that is most relevant to the biological activity. researchgate.netresearchgate.net This is crucial to avoid overfitting and to create a robust and interpretable model. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines are then used to build the QSAR equation that links the selected descriptors to the observed activity. nih.govacs.org
A hypothetical MLR model for the M1 receptor binding of this compound analogs might look like: log(1/Ki) = 0.75 * LogP - 0.21 * PSA + 1.5 * (LUMO) + 2.3
This equation would suggest that higher lipophilicity (LogP) and a higher energy lowest unoccupied molecular orbital (LUMO) are beneficial for activity, while a larger polar surface area (PSA) is detrimental.
Applicability Domain and Predictive Performance Evaluation
A critical aspect of QSAR modeling is to rigorously validate the model's performance and define its applicability domain (AD). nih.govnih.govmdpi.com The AD defines the chemical space in which the model can make reliable predictions.
Predictive Performance Evaluation: The model's predictive power is assessed using both internal and external validation techniques.
Internal Validation: Often performed using cross-validation (e.g., leave-one-out or k-fold), where the dataset is repeatedly split into training and validation sets. Key metrics include the cross-validated correlation coefficient (Q²).
External Validation: The model is used to predict the activity of an external test set of compounds that were not used in model development. The predictive correlation coefficient (R²pred) is a key metric here.
Applicability Domain (AD): The AD ensures that predictions are only made for compounds that are similar to those used to train the model. variational.aiacs.org Methods for defining the AD include:
Descriptor Range-Based Methods: Defining a hyper-rectangle based on the minimum and maximum values of each descriptor in the training set. mdpi.com
Distance-Based Methods: Calculating the distance (e.g., Euclidean or Mahalanobis) of a new compound to the training set compounds in descriptor space.
Leverage Approach: Assessing the influence of a compound on the model based on its leverage value.
By defining a clear AD, researchers can have confidence in the model's predictions for new, untested this compound analogs, thereby guiding further synthesis and optimization efforts. nih.gov
Preclinical Pharmacological Investigations Utilizing in Vitro and in Vivo Models of Gmc 1 161
In Vitro Cellular Models for Functional Characterization
In vitro cellular models are fundamental in the initial stages of drug discovery to elucidate the mechanism of action of a novel compound. These systems allow for a controlled environment to study specific cellular processes without the complexities of a whole organism.
Receptor Binding Assays in Recombinant Cell Lines
Receptor binding assays are a crucial first step in identifying the molecular targets of a new chemical entity. creative-bioarray.com These assays quantify the affinity of a compound for a specific receptor. Typically, recombinant cell lines, such as HEK293 or CHO cells, are genetically engineered to express a single type of receptor at high levels. nih.gov This allows for a clean and specific assessment of binding.
The general principle involves incubating the cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The novel compound is then added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity displaced is measured, and from this, the binding affinity (Ki) of the novel compound can be calculated. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Data from a Hypothetical Receptor Binding Assay
| Receptor Subtype | Radioligand | Compound Concentration (nM) | % Inhibition of Radioligand Binding | Calculated Ki (nM) |
|---|---|---|---|---|
| Dopamine (B1211576) D2 | [3H]Spiperone | 1 | 15 | 15.2 |
| 10 | 52 | |||
| 100 | 89 | |||
| Serotonin (B10506) 5-HT2A | [3H]Ketanserin | 1 | 5 | 85.7 |
| 10 | 28 |
Signal Transduction Assays in Primary and Immortalized Cells
Once a compound's binding affinity for a receptor is established, signal transduction assays are employed to determine its functional activity – whether it acts as an agonist, antagonist, or inverse agonist. nih.gov These assays measure the downstream cellular responses following receptor activation or blockade.
Commonly used signal transduction assays include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. frontiersin.org For G-protein coupled receptors (GPCRs), agonist binding can either stimulate or inhibit the production of these second messengers. Luciferase-based reporter gene assays are also widely used to assess the activation of specific signaling pathways. nih.gov These assays can be conducted in both primary cell cultures, which are derived directly from tissue, and immortalized cell lines.
Neurotransmitter Release and Uptake Studies in Synaptosome Models
Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and uptake. elifesciences.orgnobelprize.org They serve as an excellent ex vivo model to study the presynaptic effects of a novel compound. nih.govnih.gov
To assess the effect on neurotransmitter release, synaptosomes are pre-loaded with a radiolabeled neurotransmitter, such as [3H]dopamine or [3H]serotonin. The release of the neurotransmitter is then stimulated by depolarization, often with an elevated potassium concentration. The amount of radioactivity released into the surrounding medium is measured in the presence and absence of the test compound to determine its modulatory effects. umich.edu
For neurotransmitter uptake studies, the ability of the synaptosomes to take up a radiolabeled neurotransmitter from the medium is measured. The test compound is added to determine if it inhibits this uptake process, which would suggest an interaction with neurotransmitter transporters.
In Vivo Preclinical Animal Models for Mechanistic Insights
Following in vitro characterization, in vivo animal models are essential to understand the physiological and behavioral effects of a compound in a living organism. imavita.comnih.gov Rodent models are most commonly used due to their physiological similarities to humans and the availability of well-established experimental paradigms. nih.gov
Genetically Modified Organism Models for Target Validation
Genetically modified organisms (GMOs), particularly transgenic and knockout mice, are powerful tools for validating the molecular target of a drug. wikipedia.orgiastate.edu If a compound is hypothesized to exert its effects through a specific receptor, its administration to an animal in which that receptor has been genetically deleted (knockout model) should result in a diminished or absent pharmacological response. nih.gov
Conversely, transgenic models that overexpress a particular receptor can be used to study the effects of a compound in a system with an amplified target. The use of CRISPR/Cas9 technology has significantly advanced the ease and precision of creating these genetically modified models. nih.gov
Disease-Relevant Rodent Models for Specific Phenotype Modulation
To assess the therapeutic potential of a novel compound, it is tested in animal models that mimic certain aspects of human diseases. frontiersin.orgmdpi.com The choice of model depends on the intended therapeutic indication. For neurodegenerative disorders like Parkinson's or Alzheimer's disease, there are toxin-induced and genetic models that replicate some of the key pathological and behavioral features of these conditions. mdpi.com
For psychiatric disorders such as depression or anxiety, behavioral models are used to assess relevant phenotypes. For example, the forced swim test and tail suspension test are common models to screen for antidepressant-like activity. The elevated plus maze and open field test are used to evaluate anxiolytic-like effects. The compound's ability to modulate these behaviors provides an indication of its potential therapeutic efficacy.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Dopamine |
| Serotonin |
| [3H]Spiperone |
| [3H]Ketanserin |
| [3H]dopamine |
Assessment of Central Nervous System Engagement and Distribution of GMC 1-161
Following a comprehensive search of publicly available scientific literature and preclinical research databases, no specific studies detailing the in vivo or in vitro assessment of Central Nervous System (CNS) engagement and distribution for the compound this compound were found.
Information from chemical suppliers describes this compound as a clozapine (B1669256) analog with affinity for serotonin 5-HT2A, muscarinic M1, and dopamine D2 receptors, suggesting it is designed for CNS activity. Another supplier characterizes it as a modulator of mitochondrial function. However, these descriptions are not accompanied by empirical data on its ability to cross the blood-brain barrier, its concentration in brain tissue relative to plasma, or its specific regional distribution within the CNS.
Preclinical pharmacological investigations for CNS-targeted compounds typically involve a series of standardized in vitro and in vivo models to characterize their pharmacokinetic and pharmacodynamic properties.
In Vitro Models:
Blood-Brain Barrier (BBB) Models: These models, such as co-cultures of endothelial cells, pericytes, and astrocytes (e.g., Transwell assays), are used to assess the passive permeability and the potential for active transport of a compound across the BBB.
Brain Tissue Binding Assays: Techniques like equilibrium dialysis are employed to determine the fraction of the compound that remains unbound in the brain homogenate (fu,brain), which is crucial for understanding the concentration of pharmacologically active drug available to interact with its targets.
In Vivo Models:
Pharmacokinetic Studies: Animal models, typically rodents, are used to determine key parameters after systemic administration of the compound. This includes measuring the total concentration in the brain and plasma over time to calculate the brain-to-plasma concentration ratio (Kp).
Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a living animal, providing a direct measure of the pharmacologically active concentration at the target site.
Receptor Occupancy Studies: Methods such as positron emission tomography (PET) or ex vivo autoradiography are used to quantify the engagement of the compound with its specific receptor targets (e.g., 5-HT2A, M1, D2) within the brain.
The key parameter for quantifying the extent of BBB penetration is the unbound brain-to-plasma partition coefficient (Kp,uu,brain). This value represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady state. A Kp,uu,brain value close to unity suggests that the drug crosses the BBB primarily by passive diffusion. Values significantly greater than one imply active influx, while values significantly less than one indicate active efflux.
Without access to preclinical study reports or published research specifically investigating this compound, it is not possible to provide data on its CNS engagement and distribution. The table below is a template illustrating how such data would typically be presented.
Interactive Data Table: Preclinical CNS Distribution Parameters (Template)
| Parameter | Description | Value (for this compound) |
| LogBB | Logarithm of the steady-state total brain/plasma concentration ratio. | Data Not Available |
| Kp | Brain-to-plasma concentration ratio. | Data Not Available |
| fu,plasma | Fraction of unbound drug in plasma. | Data Not Available |
| fu,brain | Fraction of unbound drug in brain tissue. | Data Not Available |
| Kp,uu,brain | Unbound brain-to-plasma partition coefficient. | Data Not Available |
| Brain ECF Conc. | Unbound concentration in brain extracellular fluid. | Data Not Available |
| Receptor Occupancy | Percentage of target receptors bound at a given dose. | Data Not Available |
Advanced Computational and Theoretical Approaches in Gmc 1 161 Research
Molecular Docking and Scoring Studies of GMC 1-161 with Target Receptors
Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, such as a protein receptor. For this compound, which is known to have an affinity for serotonin (B10506) 5-HT2A, muscarinic M1, and dopamine (B1211576) D2 receptors, docking studies are crucial for elucidating its mechanism of action at an atomic level. nih.govdrugbank.commdpi.com Additionally, its role as a mitochondrial function modulator suggests that docking studies could also explore its interactions with subunits of mitochondrial complexes I and III. biosynth.comnih.gov
The process involves placing this compound into the three-dimensional structure of its target receptors. Since experimental crystal structures are not available for all human receptors, homology models—built using the structures of similar, well-characterized proteins—are often employed. nih.govresearchgate.net Sophisticated algorithms then sample a vast number of possible conformations and orientations (poses) of the compound within the receptor's binding site.
Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity. nih.gov These functions estimate the free energy of binding by considering factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. By comparing the scores of different poses, researchers can identify the most probable binding mode of this compound. These studies are critical for understanding why this compound binds to its specific targets and can reveal key amino acid residues that stabilize the interaction. rsc.orgresearchgate.net
| Target Receptor | Receptor Class | Potential Binding Site Residues | Predicted Docking Score (kcal/mol) | Primary Interaction Type |
|---|---|---|---|---|
| Serotonin 5-HT2A | GPCR | Asp155, Ser242, Phe339 | -9.8 | Hydrogen Bond, Aromatic |
| Dopamine D2 | GPCR | Asp114, Ser193, Phe390 | -9.2 | Ionic, Aromatic |
| Muscarinic M1 | GPCR | Asp105, Tyr106, Asn382 | -8.7 | Hydrogen Bond, Hydrophobic |
| Mitochondrial Complex I (NDUFS2 subunit) | Oxidoreductase | His59, Arg85, Tyr108 | -7.5 | Hydrophobic, van der Waals |
This table contains illustrative data for this compound to demonstrate the typical output of molecular docking studies.
Molecular Dynamics Simulations to Elucidate Receptor-GMC 1-161 Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and interaction of the compound-receptor complex over time. nih.govspringernature.com Following the identification of a high-ranking pose from docking studies, an MD simulation is set up to assess the stability and dynamics of this predicted complex.
For G-protein coupled receptors (GPCRs) like the 5-HT2A, D2, and M1 receptors, the simulation environment must realistically mimic the cell membrane. plos.org The receptor-GMC 1-161 complex is embedded in a lipid bilayer with explicit water molecules and ions, creating a system that can contain hundreds of thousands of atoms. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their positions over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that shows how the complex behaves. nih.govqub.ac.uk
Analysis of this trajectory provides valuable information on:
Binding Stability: Whether this compound remains securely in the binding pocket or if it is unstable and dissociates.
Conformational Changes: How the receptor's shape changes upon binding of this compound, which is key to understanding receptor activation or inhibition.
Key Interactions: The specific hydrogen bonds, hydrophobic contacts, and other interactions that are consistently maintained throughout the simulation, highlighting the most critical residues for binding.
Water's Role: The function of individual water molecules in mediating the interaction between the compound and the receptor.
| Simulation System | Simulation Time | Key Objectives | Expected Outcomes |
|---|---|---|---|
| This compound + 5-HT2A Receptor in POPC Bilayer | 500 ns | Assess binding pose stability and induced conformational changes. | Confirmation of key residue interactions; identification of allosteric effects. |
| This compound + D2 Receptor in POPC Bilayer | 500 ns | Analyze the persistence of hydrogen bonds and hydrophobic contacts. | Quantification of interaction lifetimes; understanding of binding kinetics. |
| This compound + M1 Receptor in POPC Bilayer | 500 ns | Observe changes in receptor dynamics compared to the apo (unbound) state. | Identification of flexible vs. rigid receptor regions upon ligand binding. |
This table outlines hypothetical MD simulation studies for this compound to illustrate the goals and potential findings of this computational approach.
De Novo Design Strategies for Novel this compound Derivatives
De novo design utilizes computational algorithms to generate entirely new molecular structures with desired properties, guided by the structure of the biological target. grantome.comnih.govbiorxiv.org Starting with the validated binding mode of this compound within its target receptors, these strategies can be used to design novel derivatives with potentially enhanced affinity, improved selectivity, or more favorable pharmacokinetic profiles.
The process can be approached in several ways:
Fragment-Based Growing: Small chemical fragments are computationally "stitched" together or "grown" from an anchor point within the receptor's binding pocket. For this compound, the core scaffold could serve as the anchor, with algorithms suggesting modifications that form new, favorable interactions with unoccupied regions of the binding site.
Scaffold Hopping: This strategy aims to replace the central chemical framework of this compound with a structurally different one while preserving the key interactions required for binding. This is useful for discovering new chemical classes of compounds that may have better properties or avoid patent limitations.
Linker Modification: If the binding pocket is large, algorithms can suggest optimal linkers to connect two or more interacting fragments, one of which could be derived from the this compound scaffold.
These design strategies leverage knowledge of the target's structure to build molecules from the ground up, offering a powerful path to innovate beyond simple modifications of the initial compound. sciety.orgacs.org
Predictive Modeling of Pharmacodynamic Properties of this compound
Predictive modeling in drug discovery uses computational models to forecast the biological effects and pharmacokinetic properties of a chemical compound. For this compound, these models are essential for early assessment of its drug-likeness and potential in vivo behavior.
A primary focus is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov As this compound targets receptors in the central nervous system (CNS), predicting its ability to cross the blood-brain barrier (BBB) is particularly critical. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built by correlating the structural features of a large set of known compounds with their measured properties. These models can then predict the properties of new molecules like this compound.
Key predicted properties include:
Absorption: Oral bioavailability and intestinal absorption.
Distribution: Blood-brain barrier penetration (LogBB) and plasma protein binding.
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
Excretion: Likelihood of renal clearance.
Toxicity: Potential for cardiac toxicity (hERG inhibition) or mutagenicity (AMES test).
These predictions help prioritize which derivatives of this compound, designed in the previous step, are most promising for synthesis and experimental testing, thereby reducing the time and cost of drug development. bhsai.org
| Pharmacodynamic/ADMET Property | Predicted Value/Class | Implication for CNS Drug |
|---|---|---|
| Blood-Brain Barrier (BBB) Penetration | High | Essential for reaching CNS targets. |
| Human Intestinal Absorption (HIA) | Good | Indicates potential for oral administration. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| hERG Inhibition | Low Risk | Reduced potential for cardiac toxicity. |
| AMES Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
This table provides an example of a predicted ADMET profile for a CNS drug candidate like this compound.
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing every aspect of computational drug discovery, offering more powerful and accurate ways to analyze complex biological data. nih.govresearchgate.net In the context of this compound research, AI/ML can significantly enhance the aforementioned computational approaches.
Key applications include:
Enhanced Docking and Scoring: ML algorithms can be trained on vast datasets of protein-ligand complexes to develop more accurate scoring functions, improving the prediction of binding affinities over classical methods.
Analysis of MD Simulations: AI can analyze the massive datasets generated by MD simulations to automatically identify important conformational states, binding pathways, and subtle allosteric effects that might be missed by human analysis. nih.gov
Generative Molecular Design: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from databases of known molecules to design novel derivatives of this compound. These models can be optimized to generate molecules with a desired set of properties, such as high target affinity and good ADMET profiles.
Advanced Predictive Models: Deep neural networks are now widely used to build highly accurate QSAR and ADMET prediction models. mentalhealthctr.com These models can capture complex, non-linear relationships between a molecule's structure and its biological activity, leading to more reliable predictions for compounds like this compound. neurosciencenews.com
By integrating AI and ML, the research pipeline for this compound can be accelerated, enabling a more efficient data-driven approach to designing and optimizing this promising therapeutic candidate.
Future Directions and Emerging Research Opportunities for Gmc 1 161
Development of Optogenetic or Chemogenetic Tools Based on GMC 1-161 Scaffold
Optogenetics and chemogenetics are powerful techniques that enable precise control over cellular activity, particularly in neuroscience, through the use of light-sensitive proteins (opsins) or engineered receptors activated by designer drugs, respectively synthneuro.orguantwerpen.benih.govnih.govbinasss.sa.cr. The development of novel tools in these fields often involves modifying existing pharmacologically active scaffolds or designing new molecules that can interact with engineered receptors.
While there is no current information indicating that this compound is being directly used or developed as an optogenetic or chemogenetic tool, its reported receptor affinities, particularly for GPCRs like 5-HT2A/2C and hM1, could theoretically make its structural scaffold a starting point for designing ligands that interact with modified receptors (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) nih.govbinasss.sa.crfrontiersin.org. Future research could explore synthesizing analogues of this compound with modified properties to selectively activate or inhibit engineered receptors, thereby offering a chemical handle for controlling specific cell populations. This would require significant synthetic chemistry and rigorous testing to ensure orthogonality, meaning the designed ligand interacts only with the engineered receptor and not with native receptors.
Exploration of Allosteric Modulation Principles for this compound Analogs
This compound is noted as a positive allosteric modulator of the 5-HT2C receptor axonmedchem.com. Allosteric modulation involves a ligand binding to a site distinct from the orthosteric site, thereby altering the receptor's conformation and its response to the endogenous ligand longdom.orgrsc.orgnih.gov. This mechanism offers potential advantages, such as increased specificity and a more nuanced modulation of receptor activity compared to orthosteric ligands longdom.orgnih.gov.
Future research could delve deeper into the allosteric modulation principles exhibited by this compound at the 5-HT2C receptor. This might involve detailed mechanistic studies to understand how this compound binding influences the receptor's conformation and signaling. Furthermore, the synthesis and evaluation of analogues of this compound could explore how structural modifications impact its allosteric activity and potentially identify compounds with enhanced potency, efficacy, or selectivity for the 5-HT2C receptor or even uncover allosteric modulators for other receptors within its binding profile (5-HT2A, hM1, DA D2). Understanding the structure-activity relationships governing the allosteric modulation by this compound and its analogues could contribute valuable insights to the broader field of allosteric pharmacology.
Integration of Multi-Omics Data to Understand Global Biological Impact of this compound
Multi-omics approaches, which integrate data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can help unravel complex molecular mechanisms nih.govnih.govbiorxiv.orgplos.org. Applying multi-omics analysis in conjunction with studies involving this compound could offer a more holistic understanding of its biological impact.
While no specific multi-omics studies on this compound were found in the search results, future research could investigate how this compound treatment affects gene expression profiles (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) in relevant cell types or model systems. Integrating these diverse datasets could reveal downstream effects and signaling pathways modulated by this compound beyond its direct receptor interactions, potentially identifying novel targets or biological processes influenced by the compound. This approach could provide a systems-level perspective on the compound's activity and inform its potential therapeutic relevance or use as a research tool.
Development of Advanced Imaging Ligands Derived from this compound
Molecular imaging techniques, such as PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography), utilize radiolabeled ligands to visualize and quantify the distribution and occupancy of specific receptors or enzymes in living organisms semanticscholar.orgresearchgate.netfrontiersin.orgnih.gov. Developing imaging ligands based on pharmacologically active compounds is a common strategy.
There is no information in the search results about this compound being developed into an imaging ligand. However, given its affinity for neuroreceptors like 5-HT2A/2C, hM1, and DA D2, the structural scaffold of this compound could potentially be modified to create radiolabeled derivatives for use in PET or SPECT imaging. Such imaging ligands could be valuable tools for studying the expression levels and occupancy of these receptors in the brain in various physiological and pathological conditions. This would involve synthesizing this compound analogues suitable for radiolabeling with isotopes like Carbon-11, Fluorine-18, or Technetium-99m, followed by rigorous in vitro and in vivo evaluation to ensure appropriate binding characteristics, brain penetration, and metabolic stability.
Q & A
Q. What are the validated protocols for synthesizing GMC 1-161 with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Follow stepwise synthesis protocols with documented reaction conditions (e.g., temperature, catalysts, solvents) and purification techniques (e.g., column chromatography, recrystallization). Validate purity using NMR, HPLC, and mass spectrometry. Ensure reproducibility by adhering to standardized lab practices (e.g., calibration of instruments, batch-to-batch consistency checks) and referencing peer-reviewed synthesis pathways .
Q. What characterization techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Use in vitro models (e.g., cell lines, enzyme inhibition assays) with appropriate controls (positive/negative, vehicle). Optimize dose-response curves and IC calculations. Include triplicate runs and statistical validation (e.g., t-tests, ANOVA) to minimize variability .
Advanced Research Questions
Q. What methodologies address discrepancies in reported mechanisms of action for this compound across different experimental models?
Methodological Answer:
- Conduct comparative studies using identical experimental conditions (e.g., cell lines, assay protocols). Apply meta-analysis frameworks to reconcile conflicting data, emphasizing variables like concentration ranges, incubation times, or model specificity. Use pathway enrichment analysis to identify context-dependent mechanisms .
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) enhance understanding of this compound’s therapeutic targets?
Methodological Answer:
- Integrate RNA-seq data with proteomic profiling to map downstream signaling pathways. Validate findings via CRISPR/Cas9 knockouts or siRNA silencing. Employ bioinformatics tools (e.g., STRING, KEGG) for network analysis, ensuring statistical rigor (FDR correction, PCA) to prioritize high-confidence targets .
Q. What experimental designs mitigate batch effects in large-scale toxicity studies of this compound?
Methodological Answer:
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound to improve translational relevance?
Methodological Answer:
- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate with LC-MS/MS plasma profiling across multiple timepoints. Incorporate allometric scaling from animal models to human equivalents, adjusting for metabolic enzyme differences (e.g., CYP450 isoforms) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
Q. How can researchers validate the specificity of this compound’s interactions using computational docking studies?
Methodological Answer:
Q. What guidelines ensure ethical and rigorous reporting of negative/null results in this compound research?
Methodological Answer:
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use preprint repositories to disclose negative findings. Follow journal-specific checklists (e.g., ARRIVE for in vivo studies) to enhance transparency and reduce publication bias .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
